5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylphenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-bromoisonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position of the isonicotinic acid ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it valuable in biochemical research.
Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties, which can be explored for developing new antibiotics.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry:
Chemical Manufacturing: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methyl groups contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
- 5-(3-Chloro-4-methylphenyl)-2-hydroxyisonicotinic acid
- 5-(3-Chloro-5-ethylphenyl)-2-hydroxyisonicotinic acid
- 5-(3-Bromo-5-methylphenyl)-2-hydroxyisonicotinic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s chemical properties and reactivity.
- Unique Features: 5-(3-Chloro-5-methylphenyl)-2-hydroxyisonicotinic acid is unique due to the specific combination of chloro and methyl groups, which influence its binding interactions and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-7-2-8(4-9(14)3-7)11-6-15-12(16)5-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPERUZTZVSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687636 |
Source
|
Record name | 5-(3-Chloro-5-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-69-1 |
Source
|
Record name | 5-(3-Chloro-5-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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